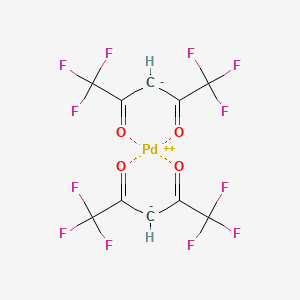

Palladium(ii)hexafluoroacetylacetonate

Description

Significance of Palladium Complexes in Chemical Transformations

Palladium complexes are cornerstones of modern chemical synthesis, valued for their versatility as catalysts in a wide array of reactions. ontosight.aibendola.com Their most prominent role is in facilitating cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bendola.comwikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, catalyzed by palladium complexes, have become indispensable tools in organic synthesis, impacting pharmaceuticals, materials evolution, and biological sciences. bendola.comlibretexts.org

The catalytic efficacy of palladium is largely due to its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II). wikipedia.org This redox capability allows for key mechanistic steps like oxidative addition and reductive elimination, which are central to the catalytic cycles of many cross-coupling reactions. wikipedia.orglibretexts.org The choice of ligands coordinated to the palladium center is crucial, as they can be fine-tuned to control the catalyst's stability, activity, and selectivity, making palladium catalysis a broadly applicable and powerful synthetic strategy. acs.org

Role of β-Diketonate Ligands in Metal Precursor Design

β-diketonate ligands, such as acetylacetonate (B107027) (acac), are widely used in coordination chemistry due to their ability to form stable, chelated complexes with a vast range of metal ions. researchgate.netmdpi.com These ligands are versatile building blocks that can be structurally modified to tune the properties of the resulting metal complex. researchgate.netnih.gov In the design of metal precursors for deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), these properties are particularly advantageous. researchgate.netwikipedia.org

The introduction of fluorine atoms into the β-diketonate structure, as seen in trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac), significantly alters the ligand's electronic properties. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups enhances the volatility and thermal stability of the metal complex. nih.govazonano.com This increased volatility is crucial for MOCVD and Atomic Layer Deposition (ALD) processes, which require the precursor to be transferred into the gas phase without decomposition. nih.govazonano.com For noble metals like palladium, β-diketonates featuring trifluoro groups provide the ideal balance of thermal stability and volatility for these advanced deposition methods. azonano.com The addition of neutral ligands, such as polyethers, can further prevent oligomerization and improve thermal properties, leading to "second-generation" precursors with enhanced performance. researchgate.net

Comparison of Common β-Diketonate Ligands in Precursor Design

| Ligand | Abbreviation | Key Feature | Impact on Metal Complex Properties |

|---|---|---|---|

| Acetylacetonate | acac | Non-fluorinated methyl groups | Forms stable complexes, but with lower volatility compared to fluorinated analogues. nih.gov |

| Trifluoroacetylacetonate | tfac | One trifluoromethyl group | Increases volatility and modifies thermal behavior. nih.gov |

| Hexafluoroacetylacetonate | hfac | Two trifluoromethyl groups | Significantly enhances volatility and thermal stability, making it ideal for CVD/ALD applications. azonano.com |

| Dipivaloylmethanate | dpm / thd | Bulky tert-butyl groups | Provides steric hindrance, which can influence complex structure and reactivity. azonano.com |

Academic Research Trajectories of Palladium(II)hexafluoroacetylacetonate

Palladium(II) hexafluoroacetylacetonate serves as a key precursor and catalyst in several areas of advanced materials and chemical research. Its high volatility and clean decomposition characteristics make it particularly suitable for gas-phase deposition techniques and nanoparticle synthesis.

One major research application is in Chemical Vapor Deposition (CVD). The compound is used to deposit thin films of palladium or palladium-containing alloys. A notable process involves a redox transmetalation reaction where Palladium(II) hexafluoroacetylacetonate is passed over a copper surface. scbt.comillinois.edu In this reaction, palladium metal is deposited onto the surface, and a volatile copper(II) hexafluoroacetylacetonate complex is formed as a byproduct, effectively etching the copper while depositing palladium. illinois.edualfachemic.com This selective deposition is critical for applications in the fabrication of ultra-large-scale integrated devices. alfachemic.com Research has also shown that in the presence of hydrogen, it can deposit pure palladium films on various substrates, including glass, silicon, and nickel, at temperatures as low as 200 °C. illinois.edu

The synthesis of palladium nanoparticles (PdNPs) is another significant area of research. Palladium(II) hexafluoroacetylacetonate is used as a precursor in methods like supercritical fluid nucleation and thermal decomposition. frontiersin.org Studies have shown that the concentration of the precursor can be adjusted to control the size of the resulting nanoparticles. frontiersin.org For instance, its thermal decomposition on a titanium dioxide (TiO₂) surface has been studied to understand the formation of PdNPs for catalytic applications. These nanoparticles are of interest for their high surface area and enhanced catalytic activity in a variety of chemical reactions. researchgate.net

Furthermore, research has explored the reactivity of Palladium(II) hexafluoroacetylacetonate with other chemical agents. For example, its reaction with bases like lutidine (2,6-dimethylpyridine) has been shown to yield different products depending on the stoichiometry. acs.orgnih.gov With a small excess of lutidine, a 1:1 adduct is formed. However, with a larger excess, a rare dimeric palladium complex is created, which involves the cleavage of one of the hfac ligands. acs.orgnih.gov This fundamental reactivity research expands the understanding of the coordination chemistry of palladium and its complexes.

Selected Research Applications of Palladium(II) hexafluoroacetylacetonate

| Application Area | Technique / Co-reactant | Resulting Material / Product | Key Research Finding |

|---|---|---|---|

| Thin Film Deposition | Chemical Vapor Deposition (CVD) on Copper | Palladium-Copper Alloy Film | Deposition occurs via a redox transmetalation reaction, forming volatile Cu(hfac)₂ as a byproduct. illinois.edu |

| Nanoparticle Synthesis | Thermal Decomposition on TiO₂ | Palladium Nanoparticles (PdNPs) | The precursor adsorbs dissociatively on the surface before decomposing to form Pd atoms that sinter into nanoparticles above 575 K. |

| Nanowire Synthesis | Ion Beam Induced Deposition (IBID) | Palladium-based Nanowires | Used as a precursor to create polycrystalline nanowires with high carbon content. acs.org |

| Coordination Chemistry | Reaction with excess Lutidine | Dimeric Palladium Complex | An hfac ligand undergoes cleavage, forming a unique dimer bridged by a dianionic trifluoroacetonate ligand. acs.orgnih.gov |

| Catalysis | UV-initiated Polymerization | Polynorbornene | The compound can promote the polymerization of norbornene monomers in the presence of photoacid generators. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXMXENXRHYOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278409 | |

| Record name | Bis(hexafluoroacetylacetonato)palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64916-48-9 | |

| Record name | Bis(hexafluoroacetylacetonato)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64916-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(hexafluoroacetylacetonato)palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Palladium Ii Hexafluoroacetylacetonate

Synthesis of Palladium(II)hexafluoroacetylacetonate Precursors

The creation of palladium(II) β-diketonate complexes, including Pd(hfac)₂, relies on established synthetic routes that facilitate the coordination of the β-diketonate ligand to the palladium center.

The synthesis of palladium(II) β-diketonate complexes is typically achieved through the reaction of a palladium(II) salt with a β-diketone in the presence of a base. A common precursor for these syntheses is sodium tetrachloropalladate (Na₂[PdCl₄]). wikipedia.org The reaction involves the deprotonation of the β-diketone, such as acetylacetone (B45752) or its fluorinated derivatives, to form the corresponding anion, which then acts as a bidentate ligand, coordinating to the palladium(II) ion through its two oxygen atoms.

For fluorinated palladium β-diketonates, a general synthetic scheme involves the use of a suitable palladium source and the desired fluorinated β-diketone. mdpi.com To prevent the unwanted hydrolysis of the ligand, anhydrous solvents like dry methanol (B129727) are often employed. mdpi.com The resulting complexes are typically yellow-orange powders that are stable in air but require cool storage due to their high volatility. mdpi.com The elongation of the fluorinated chains on the ligand can influence the physical properties of the resulting complex, such as its melting point. mdpi.com

Another route involves the reaction of cyclic β-diketones with sodium hexachlorodipalladate (Na₂[Pd₂Cl₆]), which yields square-planar coordinated palladium atoms with two trans-positioned bidentate β-diketonate ligands. researchgate.net

While solution-phase synthesis is conventional, solid-state phenomena involving palladium hexafluoroacetylacetonate complexes have been observed. For instance, (phenylazophenyl)palladium hexafluoroacetylacetonate undergoes a solid-state rearrangement. acs.org This indicates that the solid-state structure and reactivity of such complexes are areas of active research, although specific solid-phase synthesis methodologies for Palladium(II) hexafluoroacetylacetonate are not as commonly detailed as solution-based routes in the available literature.

Coordination Chemistry and Ligand Transformation

The coordination chemistry of Palladium(II) hexafluoroacetylacetonate is characterized by its reactions with Lewis bases, which can lead to the formation of various adducts and subsequent ligand transformations. These reactions are highly dependent on the nature of the Lewis base, stoichiometry, and the presence of other reagents like water.

Palladium(II) hexafluoroacetylacetonate is known to react with Lewis bases to form adducts of varying stoichiometries. nih.govdatapdf.com The addition of a Lewis base (L) to Pd(hfac)₂ can lead to the formation of 1:1 adducts with the general formula Pd(F₆acac)₂·L. datapdf.comresearchgate.net In these complexes, the palladium center is typically four-coordinate. One of the hexafluoroacetylacetonate ligands remains a bidentate oxygen-bonded (F₆acac-O,O) ligand, while the other transforms into a carbon-bonded (F₆acac-C) ligand. datapdf.comresearchgate.net This structural change can be identified by a characteristic 1:1:2 pattern of singlets in ¹⁹F NMR spectroscopy and a strong infrared band between 1730-1750 cm⁻¹. datapdf.comresearchgate.net

A variety of Lewis bases have been shown to form these 1:1 adducts, showcasing the versatility of the palladium center's coordination sphere.

| Lewis Base (L) | Resulting Adduct | Reference |

| 2,6-dimethylpyridine (lutidine) | Pd(F₆acac)₂·(2,6-dimethylpyridine) | nih.govresearchgate.net |

| 2,4,6-trimethylpyridine | Pd(F₆acac)₂·(2,4,6-trimethylpyridine) | datapdf.comresearchgate.net |

| Phenoxathiin | Pd(F₆acac)₂·(phenoxathiin) | datapdf.comresearchgate.net |

| Phenazine | Pd(F₆acac)₂·(phenazine) | datapdf.comresearchgate.net |

| Dimethylamine | Pd(F₆acac)₂·((CH₃)₂NH) | datapdf.comresearchgate.net |

With stronger, less sterically hindered bases like pyridine (B92270) or methylamine, the reaction can proceed further to yield 4:1 adducts, where the hfacac groups are displaced to act as counter-ions. acs.org

Under specific conditions, the interaction with Lewis bases can lead to the cleavage of the hexafluoroacetylacetonate ligand itself. When Pd(hfac)₂ is treated with an excess of a Lewis base such as lutidine (2,6-dimethylpyridine) in the presence of water, a novel dimeric palladium complex is formed. nih.govnih.govacs.org This reaction proceeds beyond simple adduct formation and involves the breaking of a carbon-carbon bond within one of the hfacac ligands. nih.govacs.org

The most remarkable feature of the dimeric species formed from the ligand cleavage reaction is the nature of the bridging ligand. A single-crystal X-ray structure revealed that the two palladium centers are bridged by a dianionic trifluoroacetonate ligand, μ-CHC(O)CF₃. nih.govnih.govacs.org This bridging ligand is C-bound to both palladium atoms, completing a square planar coordination geometry around each metal center. nih.govacs.org

The structural characteristics of this palladium dimer have been precisely determined. The distance between the two palladium atoms is approximately 3.25 Å, which is too long to indicate a direct metal-metal bond. nih.govacs.org

Selected Structural Data for the Dimeric Palladium Complex nih.gov

| Parameter | Value |

| Pd-Pd distance | ~3.25 Å |

| Bridging Pd(1)–C bond distance | 2.024(5) Å |

| Bridging Pd(2)–C bond distance | 2.023(5) Å |

| Pd(1)–O(2) bond distance (trans to N) | 2.049(3) Å |

| Pd(2)–O(3) bond distance (trans to N) | 2.047(3) Å |

| Pd(1)–O(1) bond distance (trans to C) | 2.122(3) Å |

| Pd(2)–O(4) bond distance (trans to C) | 2.134(3) Å |

| Pd(1)–C(18)–Pd(2) angle | 107.0(2)° |

The formation of this C-bound trifluoroacetonate bridge represents a significant transformation of the original hexafluoroacetylacetonate ligand, demonstrating the complex reactivity of Palladium(II) hexafluoroacetylacetonate beyond its role as a simple precursor. nih.govnih.gov

Design of Mixed-Ligand Palladium(II) Complexes

The compound Palladium(II) hexafluoroacetylacetonate, often abbreviated as Pd(hfac)₂, serves as a versatile precursor in the design of sophisticated mixed-ligand palladium(II) complexes. The electron-withdrawing nature of the hexafluoroacetylacetonate (hfac) ligand makes the palladium center susceptible to coordination by various other ligands, enabling the synthesis of complexes with tailored structural and electronic properties. The design of these complexes is highly dependent on reaction conditions, particularly the stoichiometry of the reactants and the presence of nucleophilic or protic species.

A prominent example of this design strategy is the reaction of Pd(hfac)₂ with nitrogen-donor ligands such as 2,6-dimethylpyridine, commonly known as lutidine. nih.govacs.org The stoichiometry between Pd(hfac)₂ and lutidine dictates the structure of the resulting complex. When treated with approximately three equivalents of lutidine, a 1:1 adduct is formed, Pd(O,O-Hfacac)(C-Hfacac)(lutidine). nih.govacs.org In this complex, a significant transformation occurs: one of the bidentate, O,O'-bonded hfac ligands rearranges to a monodentate, C-bonded ligand. datapdf.com This demonstrates how the introduction of a new ligand can alter the coordination mode of the original ligands.

Increasing the excess of lutidine, however, leads to a more complex structural rearrangement. In the presence of excess lutidine and trace amounts of water, a novel dimeric palladium complex, [Pd(Hfacac)(lutidine)]₂(μ-CHC(O)CF₃), is formed. nih.govacs.org This reaction involves the cleavage of a C-CF₃ bond within one of the hfac ligands, a process facilitated by water. nih.gov The resulting dianionic trifluoroacetonate fragment, [CHC(O)CF₃]²⁻, acts as a bridging ligand between two [Pd(Hfacac)(lutidine)] units. nih.gov This transformation highlights a key design principle: the deliberate use of specific reagents and conditions can induce ligand fragmentation and the formation of unique molecular architectures.

The formation of the dimer is also accompanied by the production of byproducts, including trans-Pd(O₂CCF₃)₂(lutidine)₂ and [lutidinium][Hfacac], which account for the remaining fragments of the cleaved hfac ligand. nih.govacs.org

Detailed structural analysis using single-crystal X-ray diffraction has provided significant insights into the geometry of these mixed-ligand complexes. The dimeric complex features two palladium(II) centers, each with a square planar coordination geometry. nih.gov Each palladium atom is coordinated to one bidentate hfac anion, one lutidine ligand, and is bridged by the dianionic trifluoroacetonate ligand. nih.gov The distance between the two palladium atoms is approximately 3.25 Å, which is too long to indicate a significant bonding interaction. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Pd-Pd Distance | ~3.25 Å | nih.gov |

| Coordination Geometry | Square Planar | nih.gov |

| Pd(1) Inner Sphere Angles | 87.22(17)° - 93.64(18)° | nih.gov |

| Pd(2) Inner Sphere Angles | 87.70(18)° - 92.43(17)° | nih.gov |

| Bridging Pd-C Distances | ~2.024 Å | nih.gov |

Spectroscopic data, particularly ¹⁹F NMR, is crucial for distinguishing between the different complex types formed. The chemical shifts and integration patterns provide a clear fingerprint for the coordination environment of the fluorine atoms on the hfac ligands.

| Compound | ¹⁹F NMR Chemical Shifts (ppm) | Integration Ratio | Reference |

|---|---|---|---|

| Pd(O,O-Hfacac)(C-Hfacac)(lutidine) | -75.07, -75.12, -77.50 | 1:1:2 | nih.gov |

| [Pd(Hfacac)(lutidine)]₂(μ-CHC(O)CF₃) | -74.09 (broad), -75.55 (sharp), -77.14 (broad) | 2:2:1 | nih.gov |

Advanced Deposition Techniques and Material Fabrication Utilizing Palladium Ii Hexafluoroacetylacetonate

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition of palladium using Palladium(II)hexafluoroacetylacetonate allows for the controlled growth of thin films and the synthesis of nanoparticles, crucial for applications in catalysis and electronics. The choice of co-reactants and deposition conditions significantly influences the material's properties.

Palladium Thin Film Growth from this compound

The growth of palladium thin films via ALD with this compound has been successfully demonstrated using various co-reactants and energy sources to drive the surface reactions. These methods enable the deposition of uniform and conformal films on a variety of substrates.

Thermal ALD of palladium has been achieved using co-reactants like formalin and ozone. The process involving formalin (an aqueous solution of formaldehyde) as the reducing agent has been shown to enable the nucleation and growth of palladium films on surfaces like alumina (B75360). acs.orgresearchgate.netmdpi.com However, the nucleation period can be lengthy, sometimes requiring 20 to 100 ALD cycles. osti.gov This delay is attributed to surface poisoning by hexafluoroacetylacetonate (hfac) ligands, which can form stable surface species with the substrate, such as Al(hfac)*, acting as site blockers. osti.gov

A thermal ALD process using ozone (O₃) as the co-reactant has also been developed, offering an alternative to formalin and hydrogen. ntu.edu.sgresearchgate.netscispace.com This method allows for the growth of metallic palladium films in a temperature range of 180–220 °C without the need for a separate reducing agent. ntu.edu.sgresearchgate.net The concentration of ozone is a critical parameter; a precisely controlled low concentration is necessary to prevent oxidation of the palladium film. researchgate.netscispace.com This process has been shown to produce highly uniform films with very low surface roughness. ntu.edu.sg

Research Findings on Thermal ALD of this compound

| Co-reactant | Deposition Temperature (°C) | Substrate(s) | Growth per Cycle (Å/cycle) | Film Properties | Reference(s) |

|---|---|---|---|---|---|

| Formalin | 200 | Al₂O₃ | ~0.2 | Nucleation on Al₂O₃ | researchgate.netmst.edu |

| Ozone | 180-220 | Sapphire, Silicon, Silica (B1680970) | ~0.25 | Highly uniform, low fluorine contamination, surface roughness of 0.2 nm | ntu.edu.sgresearchgate.net |

Plasma-Enhanced Atomic Layer Deposition (PEALD) offers a low-temperature route to synthesizing high-purity palladium films. One notable process utilizes sequential exposures to this compound, hydrogen (H₂) plasma, and oxygen (O₂) plasma in an ABC-type cycle. researchgate.netacs.orgtue.nl This method can produce virtually 100% pure palladium films at temperatures as low as 100 °C. researchgate.netresearchgate.netacs.org The H₂ plasma acts as the primary reducing agent, while the subsequent O₂ plasma step is crucial for removing residual carbon-containing fragments from the surface, which are not fully eliminated by the H₂ plasma alone. researchgate.netacs.orgtue.nl Omitting the O₂ plasma step results in significant carbon contamination (>10%) and higher film resistivity. researchgate.netacs.org This ABC-type PEALD process also facilitates faster nucleation of palladium nanoparticles compared to conventional thermal ALD. researchgate.netacs.org

Another PEALD approach involves using a remote hydrogen plasma as the sole co-reactant. researchgate.net This technique has been demonstrated to deposit palladium on various substrates, including iridium, tungsten, and silicon, at a low temperature of 80 °C. researchgate.net The use of a remote plasma source helps to minimize plasma-induced damage to the substrate and growing film.

Comparison of PEALD Processes for Palladium Thin Films

| Plasma Co-reactant(s) | Deposition Temperature (°C) | Key Process Feature | Resulting Film Purity | Reference(s) |

|---|---|---|---|---|

| H₂ and O₂ Plasmas (ABC-type) | 100 | O₂ plasma step removes carbon contaminants | Virtually 100% pure | researchgate.netresearchgate.netacs.org |

| H₂ Plasma (AB-type) | 100 | Without O₂ plasma cleaning step | >10% carbon contamination | researchgate.netacs.org |

The Growth per Cycle (GPC) in ALD is a critical parameter that is ideally constant within a specific temperature range known as the "ALD window". For the thermal ALD of palladium from this compound and ozone, a constant growth rate of approximately 0.25 Å per cycle has been observed in the temperature range of 180–220 °C. ntu.edu.sgresearchgate.net Another study utilizing low-concentration ozone reported a growth rate of 0.22 Å per cycle. scispace.comntu.edu.sg

In the case of thermal ALD with formalin, a growth rate of 0.2 Å/cycle has been measured after an initial nucleation period. researchgate.net The deposition temperature significantly affects the reaction kinetics and the self-limiting nature of the ALD process. oaepublish.com Outside the optimal ALD temperature window, thermal decomposition of the precursor can lead to an undesirable increase in the growth rate and the incorporation of impurities. researchgate.netoaepublish.com For instance, at 310°C, a partial decomposition of the precursor was observed, leading to an increased growth rate of 0.136 nm/cycle. researchgate.net

Controlling impurities, primarily carbon, oxygen, and fluorine from the hexafluoroacetylacetonate ligand, is paramount for achieving high-quality palladium films with desired electrical properties. In thermal ALD with ozone, the resulting palladium films have been found to be highly uniform and free of fluorine contamination. ntu.edu.sg

The PEALD process using sequential H₂ and O₂ plasmas is particularly effective for impurity control. researchgate.netacs.org The O₂ plasma step is specifically designed to remove carbon-containing species that remain after the H₂ plasma reduction step. researchgate.netacs.orgtue.nl This results in films with virtually 100% purity and low resistivity (24 ± 3 μΩ cm). researchgate.netresearchgate.netacs.org In contrast, the two-step (AB-type) process using only H₂ plasma leads to carbon contamination exceeding 10% and significantly higher resistivity. researchgate.netacs.org The use of a remote hydrogen plasma has also been shown to effectively reduce carbon and fluorine content in the deposited films. researchgate.net

Palladium Nanoparticle Synthesis via ALD

ALD is a powerful technique for synthesizing monodispersed palladium nanoparticles with precise size control. By using alternating exposures of this compound and formalin on a support material like alumina, palladium nanoparticles can be synthesized. acs.orgresearchgate.net The size of these nanoparticles can be tuned by adjusting the ALD process conditions. acs.orgresearchgate.net For example, conventional ALD conditions can produce nanoparticles with an average size of 1.4 nm. acs.orgresearchgate.net

The synthesis of even smaller, subnanometer palladium particles has been achieved through low-temperature precursor exposures followed by protective alumina overcoats deposited by ALD. acs.orgresearchgate.net The number of ALD cycles and the precursor dose time can also be varied to control the palladium loading and nanoparticle size. mst.edu For instance, increasing the number of ALD cycles leads to the formation of larger nanoparticles. mst.edu

The thermal decomposition of this compound on a titanium dioxide (TiO₂) surface has also been studied for nanoparticle synthesis. nih.gov This process involves the dissociative adsorption of the precursor, followed by thermal decomposition of the ligands at elevated temperatures (above 575 K) to form palladium nanoparticles. nih.gov The size of these nanoparticles increases with the annealing temperature. nih.gov

Summary of Palladium Nanoparticle Synthesis via ALD

| ALD Method | Co-reactant/Process | Support Material | Resulting Nanoparticle Size | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Thermal ALD | Formalin | Alumina | 1.4 nm (conventional), >2 nm (with TMA treatment), subnanometer (low-temp exposure) | Particle size can be tuned by adjusting preparation conditions. | acs.orgresearchgate.net |

| Thermal ALD | Formalin | Alumina | 1.6 nm (10 cycles) | Particle size increases with the number of ALD cycles. | mst.edu |

Nucleation and Growth Mechanisms on Metal Oxide Supports (e.g., TiO₂(110))

The formation of palladium nanoparticles on titanium dioxide (TiO₂) surfaces, particularly the rutile TiO₂(110) single crystal, using Palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂) as a precursor, is a well-studied process that proceeds through a series of distinct steps involving adsorption, dissociation, and thermal decomposition.

At room temperature (approximately 300 K), Pd(hfac)₂ adsorbs dissociatively onto the TiO₂(110) surface. researchgate.netacs.orgnih.gov This process yields adsorbed palladium hexafluoroacetylacetonate radicals (Pd(hfac)ads), hexafluoroacetylacetonate ligands (hfacads), and other fragments of the hfac ligand. researchgate.netacs.orgnih.gov Scanning tunneling microscopy (STM) has revealed the formation of a (2 × 1) surface overlayer, which indicates that the hfac ligand adsorbs in a bidentate bridging fashion across two five-fold coordinated titanium atoms. researchgate.netacs.org Simultaneously, the Pd(hfac) species adsorbs between two bridging oxygen atoms on the TiO₂(110) surface. researchgate.netacs.orgnih.gov Density functional theory (DFT) studies have further elucidated the adsorption preferences of the various species on the TiO₂(110) surface and have been used to propose possible decomposition pathways leading to the formation of palladium nucleation sites. acs.org

Upon annealing the substrate to 525 K, the adsorbed hfac ligands and their fragments decompose. researchgate.netacs.orgnih.gov This decomposition leaves behind palladium oxide-like species (PdO-like) and/or individual palladium atoms or small clusters on the surface. researchgate.netacs.orgnih.gov As the annealing temperature is increased further, to above 575 K, a shift in the Pd 3d peaks to lower binding energies is observed in X-ray photoelectron spectroscopy (XPS), and the formation of distinct palladium nanoparticles becomes evident through STM. researchgate.netacs.orgnih.gov This observation is indicative of the sintering of palladium atoms and clusters into larger nanoparticles. researchgate.netacs.orgnih.gov The removal of the hfac ligand and its fragments from the surface is believed to be a crucial step that eliminates the nucleation inhibition that has been previously observed with the Pd(hfac)₂ precursor on TiO₂. researchgate.netacs.orgnih.gov

Size and Dispersion Control of Palladium Nanoparticles

The size and dispersion of palladium nanoparticles synthesized from Palladium(II) hexafluoroacetylacetonate are critical parameters that can be controlled through various deposition and processing conditions. The final morphology of the supported nanoparticles is influenced by factors such as annealing temperature, the number of deposition cycles, and surface pre-treatments.

Studies on the thermal decomposition of Pd(hfac)₂ on TiO₂(110) have shown a direct correlation between annealing temperature and nanoparticle size. For instance, after an initial adsorption and decomposition cycle, annealing at 575 K resulted in palladium nanoparticles with an average height of 1.2 ± 0.6 nm. researchgate.netacs.orgnih.gov Increasing the annealing temperature to 875 K led to an increase in the average nanoparticle height to 1.7 ± 0.5 nm, indicating that higher temperatures promote the sintering of smaller particles into larger ones. researchgate.netacs.orgnih.gov

The amount of palladium deposited, and consequently the potential for nanoparticle growth and coalescence, can be controlled by the number of adsorption and decomposition cycles. The palladium coverage on the TiO₂(110) surface has been shown to increase linearly with the number of cycles, with a growth rate of approximately 0.05 monolayers (ML) or 0.6 Å per cycle. researchgate.netacs.orgnih.gov This linear growth allows for precise control over the total amount of palladium deposited, which in turn affects the final nanoparticle size and density.

Furthermore, the properties of the substrate surface can be modified to influence the nucleation and growth of the palladium nanoparticles. For example, in atomic layer deposition (ALD) processes using Pd(hfac)₂ and formalin on an alumina support, conventional conditions typically produce nanoparticles with an average size of 1.4 nm. acs.org However, by first treating the alumina support with trimethylaluminum (B3029685) (TMA) to remove surface hydroxyl groups, the resulting palladium nanoparticles are larger, with an average size greater than 2 nm. acs.org Conversely, utilizing low-temperature metal precursor exposures can lead to the synthesis of ultrasmall, subnanometer palladium particles. acs.org The concentration of the Pd(hfac)₂ precursor can also be adjusted to control the size of the resulting nanoparticles. frontiersin.org

| Parameter | Condition | Resulting Pd Nanoparticle Size |

| Annealing Temperature | 575 K | 1.2 ± 0.6 nm (height) |

| Annealing Temperature | 875 K | 1.7 ± 0.5 nm (height) |

| Surface Treatment (Al₂O₃) | Conventional ALD | ~1.4 nm |

| Surface Treatment (Al₂O₃) | TMA pre-treatment | > 2 nm |

| Deposition Condition | Low-temperature precursor exposure | Subnanometer |

Surface Overcoating Strategies for Nanoparticle Stabilization (e.g., Al₂O₃)

A significant challenge in the application of supported metal nanoparticles is their thermal instability, which can lead to sintering and a loss of catalytic activity at elevated temperatures. A highly effective strategy to mitigate this is the encapsulation of the nanoparticles with a thin, porous metal oxide layer, such as aluminum oxide (Al₂O₃), often deposited via atomic layer deposition (ALD).

The ALD of Al₂O₃ on palladium nanoparticles creates a protective overcoat that can physically prevent the migration and coalescence of the nanoparticles, even under harsh reaction conditions. This stabilization is achieved through the strong interaction between the palladium surface and the alumina overlayer. It has been shown that Al₂O₃ overlayers on palladium particles are rich in pentacoordinated Al³⁺ sites that can strongly interact with adjacent surface palladium oxide (PdOₓ) phases. acs.org This interaction forms stable PdOₓ and Pd-PdOₓ structures, which are crucial for maintaining the catalytic activity and stability of the palladium nanoparticles, for instance, in high-temperature methane combustion. acs.org

The Al₂O₃ overcoat not only prevents sintering but can also be engineered to be porous, allowing reactant molecules to access the active palladium surface while still providing a stabilizing effect. The thickness of the Al₂O₃ overcoat can be precisely controlled by the number of ALD cycles, with a typical growth rate of around 0.16 nm per cycle. researchgate.net This precise control allows for the tuning of the overcoat's properties to balance nanoparticle stabilization with catalytic accessibility. The presence of the Al₂O₃ overcoat has been shown to effectively prevent the aggregation of palladium nanoparticles at temperatures as high as 900°C. acs.org

Chemical Vapor Deposition (CVD) Applications

Palladium Thin Film Deposition by MOCVD

Palladium(II) hexafluoroacetylacetonate is a widely used precursor for the deposition of palladium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Its volatility and ability to decompose cleanly under specific conditions make it a suitable candidate for this technique.

Palladium thin films can be deposited in a hot-wall reactor system using a mixture of Pd(hfac)₂ in a carrier gas such as helium. illinois.edu The deposition process is influenced by several parameters, including the concentration of the precursor, deposition temperature, pressure, and deposition time. illinois.edu MOCVD using Pd(hfac)₂ allows for the formation of small, finely dispersed palladium crystals at temperatures as low as 220°C under both ambient and reduced pressure. illinois.edu

In the presence of hydrogen as a reactive gas, Pd(hfac)₂ can readily deposit pure palladium metal films on a variety of substrates, including glass, silicon, copper, tungsten, aluminum, and nickel, at temperatures as low as 200°C. illinois.edu Mass spectrometric analysis of the byproducts suggests that the deposition mechanism in the presence of hydrogen involves the reaction of Pd(hfac)₂ with H₂ to form hexafluoroacetylacetone (B74370) (hfacH). illinois.edu High-purity palladium thin films have been successfully deposited selectively using this method. illinois.edu

More recently, thermal ALD processes utilizing Pd(hfac)₂ and ozone (O₃) as precursors have been developed for the growth of palladium thin films in a temperature range of 180–220°C. researchgate.netnih.gov This method has been shown to produce highly uniform, metallic palladium films without fluorine contamination, a common issue with fluorinated precursors. researchgate.netnih.gov The films deposited on substrates such as sapphire, silicon, and silica exhibit a constant growth rate of approximately 0.25 Å per cycle and a low surface roughness of only 0.2 nm. researchgate.netnih.gov The electrical resistivity of a ~25 nm thick film deposited at 200°C was found to be around 63 μΩ cm. researchgate.net The growth morphology initially follows an island growth model, with the islands coalescing to form a continuous film after a sufficient number of cycles. researchgate.net

Alternative Fabrication Routes for Palladium Nanomaterials

Beyond the more conventional thermal decomposition and chemical vapor deposition techniques, Palladium(II) hexafluoroacetylacetonate can also be utilized in alternative fabrication routes for producing palladium nanomaterials. One such method is supercritical fluid nucleation. This technique has been employed to synthesize palladium nanoparticles functionalized with both fluorinated and non-fluorinated alkyl moieties, as well as thiol-capped nanoparticles. frontiersin.org In the synthesis of reduced graphene oxide (RGO)-supported palladium nanoparticles, the size of the nanoparticles can be controlled by adjusting the concentration of the Pd(hfac)₂ precursor within the supercritical fluid. frontiersin.org

While sonochemical methods and microemulsion synthesis are also established alternative routes for the fabrication of palladium nanoparticles, the readily available literature primarily describes the use of other palladium precursors, such as palladium(II) nitrate or palladium(II) chloride, for these techniques. researchgate.netnih.govhielscher.combohrium.com The application of Pd(hfac)₂ in these specific solution-based methods is less commonly reported.

Another innovative approach involves the direct synthesis of palladium nanoparticles by ALD using Pd(hfac)₂ and ozone, which circumvents the need for potentially hazardous reducing agents like formaldehyde or hydrogen gas. mdpi.com This process allows for the preparation of palladium nanoparticles without the necessity of an additional annealing step. mdpi.com

Catalytic Applications of Palladium Ii Hexafluoroacetylacetonate and Its Derivatives

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium catalysts playing a central role. nih.govijpcsonline.com The catalytic cycle for many of these reactions involves the interchange between Pd(0) and Pd(II) oxidation states. wikipedia.org While various palladium(II) precatalysts, such as palladium(II) acetate (B1210297) and palladium(II) chloride, are commonly employed, the specific use of Palladium(II)hexafluoroacetylacetonate is less frequently documented in the mainstream literature for these particular applications. acs.orgnih.gov

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, styrenes, and polyolefins by coupling organoboron compounds with organic halides or triflates. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The generally accepted catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

A range of palladium(II) complexes can serve as precatalysts, which are reduced in situ to the active Pd(0) species. nih.gov While Pd(II) complexes with various ligands have been shown to be highly active catalysts for the Suzuki-Miyaura reaction, specific and detailed research findings on the application of this compound in this capacity are not extensively reported in the surveyed scientific literature. rsc.orgacs.org The development of catalysts often focuses on tuning the electronic and steric properties of ligands to enhance catalytic activity and stability. nih.gov

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the reaction of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base, to produce a substituted alkene. wikipedia.org This transformation is significant for its ability to form substituted alkenes with high stereoselectivity. organic-chemistry.org The catalytic cycle is generally understood to begin with the oxidative addition of the halide to a Pd(0) center, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. libretexts.org

Palladium(II) compounds like palladium(II) acetate are frequently used as precatalysts that are reduced to the active Pd(0) species under the reaction conditions. libretexts.org There is also a class of reactions known as oxidative Heck reactions that proceed through a Pd(II)-catalyzed pathway, often involving a terminal oxidant. nih.govdiva-portal.org Despite the widespread use of various palladium sources for the Mizoroki-Heck reaction, comprehensive studies detailing the performance of this compound as a primary catalyst for this transformation are limited.

The Sonogashira coupling reaction is a widely used method for forming C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is generally catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The palladium cycle involves oxidative addition, while the copper cycle is thought to form a copper(I) acetylide, which then participates in a transmetalation step with the palladium intermediate. researchgate.net

Various palladium(II) complexes can serve as precatalysts, which are reduced in the reaction mixture to generate the active Pd(0) catalyst. organic-chemistry.org While copper-free Sonogashira protocols have been developed, the choice of palladium source and ligands remains crucial. organic-chemistry.org Although palladium(II) complexes featuring β-oxoiminatophosphane ligands have been shown to be highly efficient, specific data on the catalytic performance of this compound is not widely available. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have become prominent ligands in palladium catalysis due to their strong σ-donating properties, which contribute to the formation of highly stable and active catalysts. wikipedia.org Pd-NHC complexes are effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. wikipedia.orgarcjournals.org

The synthesis of Pd-NHC complexes can be achieved through several routes. wikipedia.org Common methods include the reaction of a free carbene with a palladium precursor, transmetalation from a silver-NHC complex, or direct metallation of an imidazolium (B1220033) salt (the NHC precursor) with a palladium(II) source. wikipedia.orgnih.gov Palladium(II) acetate (Pd(OAc)₂) is a frequently used precursor for direct metallation. nih.govnih.gov In this process, the acetate ligands are substituted by the incoming NHC ligand. It is mechanistically plausible that this compound could serve a similar role as a Pd(II) precursor, with the hexafluoroacetylacetonate ligands being displaced by the NHC. However, specific examples and detailed studies of this synthetic route using Pd(hfac)₂ are not extensively documented in the reviewed literature.

| Synthesis Method for (NHC)Pd Complexes | Common Pd(II) Precursor | Description |

| Direct Metallation | Pd(OAc)₂ | Reaction of an imidazolium salt with a Pd(II) source, often in the presence of a base. nih.govnih.gov |

| Transmetalation | [Pd(Br)₂(MeCN)₂] | Transfer of an NHC ligand from a less noble metal (e.g., Ag) complex to a palladium salt. nih.govnih.gov |

| Ligand Substitution | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Displacement of labile ligands (e.g., dibenzylideneacetone, allyl) by an NHC ligand. wikipedia.org |

Alkene Functionalization Reactions

Palladium(II) catalysts are pivotal in the functionalization of alkenes, where a Pd(II) species activates the double bond toward nucleophilic attack. This process, known as nucleopalladation, generates a Pd(II)-alkyl intermediate that can undergo various subsequent transformations.

Nucleopalladation is a key step in many palladium(II)-catalyzed reactions, including the well-known Wacker process. It involves the addition of a nucleophile and a palladium species across an alkene double bond. The resulting organopalladium intermediate is a versatile species that can lead to a variety of functionalized products.

In the context of enantioselective catalysis, the choice of the palladium catalyst, including its counterions, can be critical. Research into intramolecular oxidative amination of alkenes has provided insight into the role of different palladium complexes. In one study, the catalytic activity of a chiral palladium complex was evaluated with different counterions: chloride, acetate, and hexafluoroacetylacetonate (hfacac). While the chloride and hexafluoroacetylacetonate versions of the catalyst reacted slowly, the corresponding acetate-bridged dimer provided the desired oxazolidinone product in quantitative yield in a much shorter time. This highlights the significant influence of the ligand environment on the catalytic efficiency in nucleopalladation-initiated cyclizations.

| Catalyst Derivative | Relative Reactivity | Outcome |

| Chloride Complex | Slow | Low conversion over extended time. |

| Hexafluoroacetylacetonate (hfacac) Complex | Slow | Low conversion over extended time. |

| Acetate Bridged Dimer | Fast | Quantitative yield in 4.5 hours. |

Enantioselective Catalytic Applications (e.g., Allylic Imidate Rearrangement)

The enantioselective rearrangement of allylic imidates to allylic amides is a powerful transformation in organic synthesis for creating chiral nitrogen-containing compounds. This reaction is a type of kisti.re.krkisti.re.kr-sigmatropic rearrangement, and its catalysis by palladium(II) complexes has been a subject of significant research. The mechanism is proposed to proceed through a cyclization-induced rearrangement pathway involving a cyclic carbonium ion intermediate. researchgate.net

The active catalysts for this transformation are typically cationic Pd(II) complexes featuring chiral ligands. researchgate.netacs.org These catalysts are often generated from a stable Pd(II) precursor. While the literature frequently cites the use of dichloro-palladium complexes with chiral diamine ligands, the fundamental requirement is a source of Pd(II) that can coordinate with the chiral ligand and the substrate. researchgate.netacs.org The enantioselection arises from the chiral environment created by the ligand around the palladium center, which dictates the facial selectivity of the olefin coordination and subsequent nitrogen attack. acs.org

Research has shown that the choice of the chiral ligand is crucial, with various C2-symmetric and other specifically designed ligands being developed to maximize enantiomeric excess (ee). nih.gov In some cases, catalysts based on cyclopalladated ferrocenes have yielded allylic amides in over 90% ee. kisti.re.kr The effectiveness of the catalysis can be influenced by factors such as the counterion and the specific structure of the allylic imidate substrate. acs.orgnih.gov

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| (E)-N-aryltrifluoroacetimidate | 5 mol % [(Sp)-Pyrr-CAP-Cl] + 3.8 equiv AgNO3 | up to 83% |

| (E)-trichloroacetimidates | 5 mol % [(Sp)-Pyrr-CAP-Cl] + 3.8 equiv AgNO3 | up to 99% |

Carboxyalkynylation of Olefins

Based on available scientific literature, the use of Palladium(II) hexafluoroacetylacetonate as a catalyst for the carboxyalkynylation of olefins is not a well-documented application. Extensive searches of chemical databases and research publications did not yield specific examples or dedicated studies of this particular transformation using this compound.

Heterogeneous Catalysis Utilizing Derived Palladium Species

Palladium(II) hexafluoroacetylacetonate is a valuable precursor for generating highly active heterogeneous palladium catalysts. Its volatility and thermal decomposition characteristics make it suitable for techniques like Atomic Layer Deposition (ALD) and for the synthesis of supported nanoparticles. These derived palladium species exhibit high catalytic efficiency in a variety of reactions.

Supported Palladium Nanoparticles for Catalytic Reactions

The immobilization of palladium nanoparticles (PdNPs) on solid supports is a cornerstone of heterogeneous catalysis, combining the high activity of palladium with the benefits of catalyst stability and recyclability. Palladium(II) hexafluoroacetylacetonate serves as an effective precursor for creating such supported PdNPs. For instance, it can be used in ALD processes or through thermal decomposition on a support material.

These supported PdNPs are catalytically active in numerous transformations, including hydrogenation, CO oxidation, and various cross-coupling reactions. The support material, which can range from metal oxides like TiO2 and Al2O3 to metal-organic frameworks (MOFs), plays a crucial role in the catalyst's performance by influencing nanoparticle size, dispersion, and interaction with the reactants. For example, PdNPs supported on a Ce-MOF have shown significantly higher catalytic activity for CO oxidation compared to other supported systems, an effect attributed to the redox properties of the cerium ions in the support.

Methanol (B129727) Decomposition Catalysis

Palladium(II) hexafluoroacetylacetonate is a key precursor for synthesizing highly dispersed palladium catalysts for the decomposition of methanol into hydrogen and carbon monoxide, a reaction of interest for hydrogen production. Using Atomic Layer Deposition (ALD), thin films and nanoparticles of palladium can be precisely deposited onto various metal oxide supports from sequential exposures to Palladium(II) hexafluoroacetylacetonate (Pd(hfac)2) and a reducing agent like formalin.

Research has shown that the nature of the support significantly impacts catalytic activity and stability. For instance, ALD-synthesized Pd nanoparticles on Al2O3 supports demonstrate high activity and hydrogen selectivity at relatively low temperatures. In contrast, when supported on ZnO, the catalyst shows lower activity and deactivates quickly. This deactivation was found to be due to the "dissolution" of palladium into the ZnO substrate during the reaction. This issue can be mitigated by applying a thin overcoating of Al2O3, which stabilizes the catalyst and enhances its performance.

| Catalyst Support | Precursor | Observation |

|---|---|---|

| Al2O3 | Pd(hfac)2 | High activity and H2 selectivity at low temperatures. |

| ZnO | Pd(hfac)2 | Low activity and rapid deactivation. |

| Pd-ZnO with Al2O3 overcoat | Pd(hfac)2 | Enhanced activity and mitigated deactivation. |

Thiol-yne Click Reactions

In the realm of "click chemistry," the thiol-yne reaction, or alkyne hydrothiolation, is a vital tool for forming vinyl sulfides. Studies have demonstrated that Palladium(II) hexafluoroacetylacetonate is an exceptionally efficient catalyst for this reaction. Its use can lead to a tenfold increase in catalytic efficiency compared to other palladium complexes, allowing for catalyst loadings as low as 0.1 mol%. A hundred-fold increase in efficiency (0.01 mol% loading) has also been achieved for the first time using this catalyst.

The superior performance is attributed to the hexafluoroacetylacetonate ligand. This highly fluorinated ligand enhances the affinity of the palladium center for the alkyne's triple bond. Furthermore, it stabilizes the catalytic system, preventing the formation of insoluble palladium-thiolate polymers that can deactivate the catalyst. This ensures the reaction proceeds in a homogeneous manner, which is often not the case with other diketonate ligands that can lead to a mix of homogeneous and heterogeneous catalysis.

| Compound Name |

|---|

| This compound |

| (E)-N-aryltrifluoroacetimidate |

| (E)-trichloroacetimidates |

| Silver Nitrate |

| Palladium |

| Titanium Dioxide |

| Aluminum Oxide |

| Carbon Monoxide |

| Zinc Oxide |

| Methanol |

| Hydrogen |

| Formalin |

| Vinyl Sulfides |

Mechanistic Investigations of Palladium Ii Hexafluoroacetylacetonate Reactions

Surface Adsorption and Decomposition Pathways

The initial interaction of the Pd(hfac)₂ precursor with a substrate surface dictates the subsequent film growth. This interaction involves adsorption, followed by decomposition, which can be thermally or chemically induced.

Research indicates that palladium(II) hexafluoroacetylacetonate does not adsorb molecularly but undergoes dissociative chemisorption on various substrates, including titanium dioxide (TiO₂) and silicon (Si).

On the TiO₂(110) surface, at a temperature of 300 K, Pd(hfac)₂ adsorbs dissociatively, leading to the formation of adsorbed Pd(hfac) (Pd(hfac)ads), adsorbed hexafluoroacetylacetonate ligand (hfac ads), and other adsorbed fragments of the hfac ligand nih.govacs.orgresearchgate.net. Scanning tunneling microscopy (STM) has shown a (2 × 1) surface overlayer, suggesting that the hfac ligand adsorbs in a bidentate bridging fashion across two 5-fold coordinated titanium atoms, while the Pd(hfac) species adsorbs between two bridging oxygen atoms on the surface nih.govacs.orgresearchgate.net. Density functional theory (DFT) studies have also explored the adsorption preferences of Pd(hfac), hfac, and atomic Pd on the TiO₂(110) surface to understand the decomposition pathways leading to Pd nucleation rsc.org.

Similarly, on the Si(100) surface, DFT calculations show that Pd(hfac)₂ precursors first chemisorb and then dissociate to form adsorbed Pd(hfac)* and hfac* mdpi.compsecommunity.org. The reaction energy for this dissociation has been calculated to be -1.87 eV mdpi.com. The most stable adsorption site for the Pd(hfac) species on the clean Si(100) surface has an adsorption energy of -4.08 eV, where two Pd-Si bonds are formed mdpi.com.

The thermal decomposition of the adsorbed species is a crucial step in the formation of palladium nanoparticles and films. On TiO₂(110), annealing the surface with adsorbed Pd(hfac) and hfac species to 525 K leads to the decomposition of the hfac ligands. This process results in the formation of PdO-like species and/or individual palladium atoms or clusters nih.govacs.orgresearchgate.net. As the annealing temperature is increased above 575 K, X-ray photoelectron spectroscopy (XPS) shows a shift in the Pd 3d peaks to lower binding energies, which, combined with STM observations of nanoparticles, indicates the sintering of Pd atoms and clusters into larger Pd nanoparticles nih.govacs.orgresearchgate.net.

The average height of these nanoparticles is observed to increase with higher annealing temperatures. For instance, at 575 K, the average nanoparticle height is 1.2 ± 0.6 nm, which increases to 1.7 ± 0.5 nm after annealing at 875 K nih.govacs.org. The amount of palladium deposited on the TiO₂(110) surface demonstrates a linear increase with the number of adsorption and decomposition cycles, with a growth rate of approximately 0.05 monolayers (ML) or 0.6 Å per cycle nih.govacs.org.

On hydroxylated Al₂O₃ substrates, the adsorption of Pd(hfac)₂ yields both Pd(hfac)* and Al(hfac)* surface species osti.gov. The Al(hfac)* species exhibits second-order kinetics for its isothermal loss at temperatures between 448-523 K, with an activation barrier of 39.4 kcal/mol .

The fragmentation and subsequent removal of the hfac ligand are critical for successful palladium deposition. The presence of hfac ligands or their fragments on the surface can inhibit the nucleation of Pd nanoparticles nih.govacs.org. On hydroxylated Al₂O₃, it has been observed that Al(hfac)* species act as site blockers, leading to long nucleation periods in ALD processes osti.gov. The removal of these poisoning species is necessary to enable the gradual growth of Pd nanoclusters, which eventually coalesce into a continuous film osti.gov.

The mechanism of ligand removal is highly dependent on the co-reactants used in the deposition process. For example, during Pd ALD with formalin as a co-reactant on Al₂O₃, only the hfac ligands from the Pd(hfac)* species are removed, while the Al(hfac)* species are removed more slowly over subsequent ALD cycles . In plasma-assisted ALD, an O₂ plasma pulse can be essential to remove carbon contaminants that remain on the surface after a H₂ plasma reduction step acs.org. The cleavage of the hfac ligand can also be influenced by the presence of other chemical species, as demonstrated by the reaction with lutidine and water, which leads to the formation of a dimeric palladium complex bridged by a trifluoroacetonate ligand nih.gov.

Table 1: Key Events in the Thermal Decomposition of Pd(hfac)₂ on TiO₂(110)

| Temperature (K) | Observed Events | Resulting Species |

| 300 | Dissociative chemisorption of Pd(hfac)₂. | Pd(hfac)ads, hfacads, and ligand fragments. nih.govacs.orgresearchgate.net |

| 525 | Decomposition of adsorbed hfac ligands. | PdO-like species, Pd atoms, or clusters. nih.govacs.orgresearchgate.net |

| > 575 | Sintering of Pd atoms and clusters. | Pd nanoparticles. nih.govacs.orgresearchgate.net |

Mechanistic Studies in Catalysis

Palladium(II)hexafluoroacetylacetonate serves as a precursor to catalytically active species in a variety of organic transformations. Understanding the detailed mechanisms of these reactions is crucial for optimizing catalyst performance and developing new synthetic methodologies.

Catalytic Cycles Involving this compound (e.g., Pd(IV)/Pd(II) vs. Pd(II) Vinylidene)

While this compound is utilized as a catalyst precursor, detailed mechanistic studies specifically delineating and comparing Pd(IV)/Pd(II) versus Pd(II) vinylidene catalytic cycles for this compound are not extensively documented in the reviewed literature. However, the general principles of these catalytic cycles are well-established in palladium chemistry and provide a framework for understanding its potential reactivity.

The Pd(II)/Pd(IV) catalytic cycle is often invoked in oxidative addition reactions where a Pd(II) species undergoes oxidation to a Pd(IV) intermediate. vander-lingen.nl This pathway is particularly relevant in C-H activation and functionalization reactions. A typical cycle would involve the reaction of a Pd(II) complex with a substrate, followed by an oxidative step to a Pd(IV) species, and subsequent reductive elimination to form the product and regenerate the Pd(II) catalyst. The accessibility of the Pd(IV) oxidation state is a key feature of this cycle.

On the other hand, Pd(II) vinylidene complexes are intermediates in reactions involving alkynes. rsc.orgacs.org These species can be formed from the reaction of a Pd(0) or Pd(II) precursor with terminal alkynes. Once formed, the vinylidene ligand can undergo various transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of palladium vinylidene species has been harnessed in the synthesis of complex organic molecules. rsc.orgacs.org

For this compound to enter these cycles, it would first need to be converted into a catalytically active species, which may involve ligand exchange or reduction to Pd(0). The specific reaction conditions and substrates would then determine the operative catalytic pathway.

Stereochemical Courses of Reactions

The stereochemical outcome of a reaction is a critical aspect of catalysis, particularly in the synthesis of chiral molecules. In palladium catalysis, the stereochemistry of the products is typically controlled by the use of chiral ligands that coordinate to the palladium center and create a chiral environment. rsc.orgresearchgate.netnih.govwikipedia.orgmsu.edu

There is a lack of specific studies in the reviewed literature detailing the stereochemical course of reactions catalyzed directly by this compound in conjunction with chiral ligands. As an achiral precursor, this compound itself does not induce asymmetry. To achieve asymmetric induction, it would need to be used in combination with a chiral ligand. wikipedia.orgmsu.edu The chiral ligand would coordinate to the palladium center, and the resulting chiral complex would then influence the stereochemical outcome of the reaction by favoring the formation of one enantiomer over the other. The principles of asymmetric induction are fundamental to achieving enantioselectivity in metal-catalyzed reactions. wikipedia.org

Role of Water in Ligand Cleavage Processes

Water can play a significant and often decisive role in the chemistry of metal complexes, including the cleavage of ligands. In the case of this compound, the presence of water has been shown to be crucial for the cleavage of the hexafluoroacetylacetonate (hfac) ligand, leading to the formation of novel palladium complexes. nih.govnih.gov

In the presence of a base such as lutidine, this compound is known to form adducts. nih.govnih.gov However, detailed investigations have revealed that water is a key reactant in the subsequent cleavage of one of the hfac ligands. This process results in the formation of a dimeric palladium complex where two palladium centers are bridged by a dianionic trifluoroacetonate ligand (μ-CHC(O)CF₃). nih.govnih.gov The fate of the remaining fragment of the cleaved hfac ligand is the formation of a trifluoroacetate species. nih.govnih.gov

Spectroscopic and Structural Characterization of Palladium Ii Hexafluoroacetylacetonate Complexes and Derived Materials

X-ray Based Characterization Techniques

X-ray-based methods are indispensable for probing the atomic and electronic structures of materials. They provide detailed information on elemental composition, oxidation states, crystal structure, and local coordination environments.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for the pristine Palladium(II) hexafluoroacetylacetonate precursor is not extensively reported in the literature, its application in analyzing thin films and nanoparticles derived from this precursor is well-documented.

In the analysis of palladium films grown using [Pd(hfac)₂] as a precursor, XPS is critical for verifying the chemical state of the deposited palladium and detecting any residual impurities from the precursor ligands. The core level spectra of Palladium (Pd 3d), Oxygen (O 1s), Carbon (C 1s), and Fluorine (F 1s) are analyzed to assess the purity and composition of the deposited material.

The Pd 3d region is of particular interest as it allows for the determination of the palladium oxidation state. Metallic palladium (Pd(0)) exhibits a characteristic Pd 3d₅/₂ peak at a binding energy of approximately 335.0 eV to 335.2 eV. researchgate.netthermofisher.com The presence of palladium oxides, such as PdO, is indicated by a shift to higher binding energies, typically around 336.1 eV to 336.7 eV for the Pd 3d₅/₂ peak. thermofisher.comresearchgate.net In many deposition processes using [Pd(hfac)₂], the goal is to achieve a pure metallic palladium film, and XPS is the primary tool to confirm the successful reduction of the Pd(II) precursor to Pd(0). For instance, in plasma-assisted atomic layer deposition (ALD) using [Pd(hfac)₂] and a hydrogen plasma, XPS analysis confirms the presence of metallic palladium, although carbon contamination can be an issue without an additional oxidation step to remove ligand fragments. acs.org

The analysis of C 1s, O 1s, and F 1s spectra is crucial for detecting residual precursor fragments. In an ideal deposition process, these elements should be absent or present in negligible amounts in the final film. The presence of fluorine, in particular, would indicate incomplete decomposition of the hexafluoroacetylacetonate ligand.

Table 1: Representative XPS Binding Energies for Palladium Species

| Chemical State | Pd 3d₅/₂ Binding Energy (eV) | Pd 3d₃/₂ Binding Energy (eV) |

|---|---|---|

| Pd Metal (Pd(0)) | 335.0 - 335.2 | 340.4 - 340.7 |

| Palladium Oxide (PdO) | 336.1 - 336.7 | 341.5 - 342.6 |

Note: The binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Pd K-edge or L-edge provides information about the oxidation state and coordination geometry of the palladium atoms. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. This makes XANES a valuable tool for tracking the chemical transformation of the [Pd(hfac)₂] precursor during deposition processes. For instance, by comparing the XANES spectrum of the precursor with that of the deposited film and reference compounds like palladium foil (Pd(0)) and PdO (Pd(II)), one can monitor the reduction of Pd(II) to metallic palladium.

Table 2: Typical Structural Parameters Determined by EXAFS for Palladium Materials

| Scattering Path | Parameter | Typical Value |

|---|---|---|

| Pd-O | Bond Distance (Å) | ~2.00 - 2.01 |

| Coordination Number | 4 (in square planar complexes) | |

| Pd-Pd | Bond Distance (Å) | ~2.75 (in bulk metal) |

X-ray Diffraction (XRD) is a primary technique for investigating the crystallinity and phase of materials. By analyzing the diffraction pattern, one can identify the crystal structure, determine lattice parameters, and estimate crystallite size.

For materials synthesized from Palladium(II) hexafluoroacetylacetonate, XRD is used to confirm the formation of crystalline palladium. Metallic palladium adopts a face-centered cubic (fcc) crystal structure. The XRD pattern of a polycrystalline palladium film or powder will show characteristic diffraction peaks corresponding to the (111), (200), (220), and (311) crystallographic planes. d-nb.inforesearchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) can be used to calculate the lattice parameter of the fcc unit cell. For bulk palladium, the lattice constant is approximately 3.89 Å.

The width of the diffraction peaks is inversely related to the size of the crystalline domains, a principle described by the Scherrer equation. This allows for the estimation of the average crystallite size of palladium nanoparticles, which is a critical parameter for catalytic applications. For example, XRD patterns of palladium nanoparticles synthesized by the reduction of [Pd(hfac)₂] show broad peaks, and their width is used to calculate the average particle size. google.com

While a detailed powder XRD pattern for the [Pd(hfac)₂] precursor is mentioned in patent literature, the specific data is not publicly detailed. researchgate.net The primary use of XRD in this context is to characterize the phase and crystallinity of the final palladium-based materials.

Table 3: JCPDS Card No. 87-0638 Data for Face-Centered Cubic Palladium

| 2θ (for Cu Kα) | d-spacing (Å) | (hkl) |

|---|---|---|

| 40.12° | 2.246 | (111) |

| 46.66° | 1.945 | (200) |

| 68.12° | 1.375 | (220) |

The molecular structure of Palladium(II) hexafluoroacetylacetonate has been determined by single-crystal X-ray diffraction. The study by Siedle, Newmark, and Pignolet revealed that the solid-state structure consists of discrete, centrosymmetric molecules of [Pd(hfac)₂]. mdpi.com The palladium atom is coordinated to the two bidentate hexafluoroacetylacetonate ligands through their oxygen atoms, resulting in a square-planar coordination geometry around the palladium center. This is a typical coordination environment for Pd(II) complexes.

The crystal structure analysis showed that there are two crystallographically unique half-molecules in the unit cell, each located on an inversion center. The palladium-oxygen bond distances were determined to be approximately 1.963 Å and 1.987 Å. mdpi.com The chelate ring, formed by the palladium atom and the acetylacetonate (B107027) ligand, is essentially planar. The trifluoromethyl groups of the ligand are oriented out of this plane. The precise knowledge of this molecular structure is fundamental for understanding the precursor's volatility and its reactivity in chemical vapor deposition and atomic layer deposition processes.

Table 4: Selected Crystallographic and Structural Data for Palladium(II) hexafluoroacetylacetonate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.846 (3) |

| b (Å) | 9.774 (4) |

| c (Å) | 4.890 (2) |

| α (°) | 94.31 (3) |

| β (°) | 98.71 (3) |

| γ (°) | 71.18 (3) |

| Pd-O Bond Length (Å) | 1.963 (5) - 1.987 (5) |

| O-Pd-O Bite Angle (°) | ~93 |

Data sourced from Siedle, A. R.; Newmark, R. A.; Pignolet, L. H. Inorg. Chem. 1983, 22 (16), 2281–2282. mdpi.com

Electron Microscopy Techniques

Electron microscopy techniques offer high-resolution imaging capabilities, allowing for the direct visualization of surface topography and morphology at the nanoscale.

Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique that can provide real-space images of surfaces with atomic resolution. It is used to study the surface morphology, the arrangement of atoms on a surface, and the structure of adsorbed molecules.

While there is a lack of specific STM studies focusing directly on Palladium(II) hexafluoroacetylacetonate in the reviewed literature, the technique is highly relevant for understanding the initial stages of film growth when using this precursor. STM can be employed to visualize the adsorption and dissociation of [Pd(hfac)₂] molecules on a conductive substrate. Such studies would provide insights into how the precursor molecules arrange on the surface, where the initial nucleation of palladium occurs, and the morphology of the initial palladium clusters.

In the broader context of organometallic chemistry and surface science, STM has been instrumental in visualizing organometallic intermediates formed during on-surface synthesis. For example, STM can identify the formation of metal-adatom complexes and follow their transformation into larger structures. In a hypothetical study of [Pd(hfac)₂] deposition, STM could be used to:

Image individual [Pd(hfac)₂] molecules adsorbed on a surface like Cu(111) or Au(111).

Observe the effects of temperature on the mobility and decomposition of the precursor molecules.

Characterize the size, shape, and distribution of palladium nanoparticles in the very early stages of nucleation and growth.

These types of investigations are crucial for developing a fundamental understanding of the surface chemistry that governs thin film and nanoparticle formation from organometallic precursors like Palladium(II) hexafluoroacetylacetonate.

Table 5: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Palladium(II) hexafluoroacetylacetonate | Pd(C₅HF₆O₂)₂ |

| Palladium | Pd |

| Palladium(II) oxide | PdO |

| Palladium(II) dioxide | PdO₂ |

| Oxygen | O₂ |

| Carbon | C |

| Fluorine | F |

| Hydrogen | H₂ |

| Copper | Cu |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing palladium (Pd) nanoparticles derived from precursors like Palladium(II)hexafluoroacetylacetonate. It provides direct visualization of individual nanoparticles, allowing for precise measurement of their size, shape, and distribution on a support material.

Research has shown that the synthesis conditions significantly influence the resulting nanoparticle characteristics. For instance, the thermal decomposition of palladium precursors can yield nanoparticles of varying sizes. Studies have demonstrated the ability to tune the average diameter of palladium nanoparticles, with sizes ranging from 4 to 20 nm being achievable. researchgate.net The choice of support material and calcination temperature are critical factors; higher temperatures can impact both the size and the dispersion of the nanoparticles on the support. researchgate.net In some preparations, highly uniform and spherical nanoparticles with an average diameter of approximately 4.6 nm have been successfully synthesized. rsc.org The analysis of TEM images often involves measuring several hundred particles to generate a size distribution histogram, providing a statistical understanding of the sample's uniformity. researchgate.net

The morphology of the support material, particularly its porosity, plays a crucial role in achieving fine dispersion and controlling particle size. Microporous structures have been found to be advantageous for forming smaller, well-dispersed Pd nanoparticles. researchgate.net For example, annealing palladium complexes within templates can produce nanotubes with walls composed of a monolayer of Pd particles ranging in size from 5 to 10 nm. mpg.de

| Precursor/Method | Support/Template | Observed Particle Size (nm) | Reference |

|---|---|---|---|

| Palladium Complex Decomposition | Porous Carbon | 4 - 20 | researchgate.net |

| In situ liquid cell preparation | Colloidal dispersion | ~4.6 (average) | rsc.org |

| Annealing within PDLLA template | Porous Alumina (B75360) | 5 - 10 | mpg.de |

| Annealing within PDLLA template (extended) | Porous Alumina | 20 - 50 | mpg.de |

Scanning Electron Microscopy (SEM) for Film and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials, providing insights into the texture, shape, and arrangement of particles and films at the micro- and nanoscale. For materials derived from this compound, SEM is frequently used to characterize the structure of thin films and the morphology of larger particle agglomerates.

When palladium films are deposited via techniques like aerosol-assisted chemical vapor deposition (AACVD) using a palladium precursor, SEM images reveal how the film's morphology evolves with deposition time. researchgate.net Initially, the films may consist of tiny, distributed nanostructures. As deposition time increases, these structures can grow into a more pronounced spongy texture, with the formation of nano- to sub-micrometer spicules. researchgate.net This increase in surface roughness and porosity can be critical for applications in catalysis and sensing. Cross-sectional SEM analysis can further be used to measure the thickness of the deposited films, which often increases with longer deposition times. researchgate.net

SEM is also used to observe the morphology of palladium nanoparticles coated with other materials. For example, faceted octahedral nanocrystals of palladium, with sizes in the 200-300 nm range, have been clearly visualized after being coated with a layer of TiO₂. osti.gov The technique can distinguish between the metallic nanoparticle core and the surrounding oxide layer. osti.gov Following catalytic tests or other treatments, SEM is employed to assess the structural stability of the palladium films or particles, confirming that their morphology is retained. researchgate.net

| Material | Deposition/Synthesis Method | Observed Morphology | Reference |

|---|---|---|---|

| Palladium Film | AACVD (60 min) | Tiny, distributed nanostructures | researchgate.net |

| Palladium Film | AACVD (180 min) | Spongy texture with nano- to sub-micrometer spicules | researchgate.net |

| Palladium Nanoparticles | Colloidal Synthesis | Faceted octahedral nanocrystals (200-300 nm) | osti.gov |

| Palladium/Zinc Oxide | Self-assembly | Formation of palladium nanoparticles on ZnO film | researchgate.net |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Ligand Identification and Surface Species Analysis